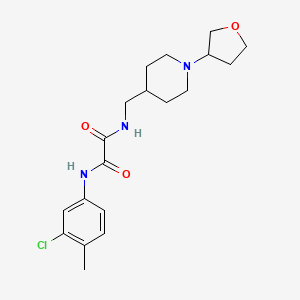

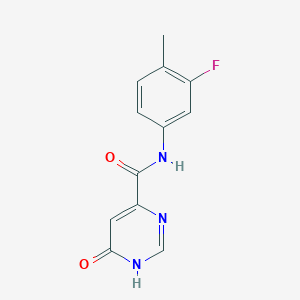

![molecular formula C18H22N6O2 B2521046 2-(benzo[d]isoxazol-3-yl)-N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)acetamide CAS No. 1206999-14-5](/img/structure/B2521046.png)

2-(benzo[d]isoxazol-3-yl)-N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-(benzo[d]isoxazol-3-yl)-N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)acetamide" is a derivative of 1,2-benzisoxazole, which is a heterocyclic compound that has been the subject of various studies due to its pharmacological significance. The structure of this compound suggests that it may have interesting chemical and biological properties, as it contains multiple functional groups such as the isoxazole ring, an acetamide moiety, and substituted amino groups.

Synthesis Analysis

The synthesis of related 1,2-benzisoxazole derivatives has been explored in several studies. For instance, the catalytic reduction of 1,2-benzisoxazole-3-acetamide oxime leads to a series of transformations resulting in compounds like 2-hydroxybenzimidoylacetamide oxime and 3-amino-5-(2-hydroxyphenyl) isoxazole . Another study describes the synthesis of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, which serves as a precursor for the preparation of various benzoxazole derivatives . These methods could potentially be adapted or serve as inspiration for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzisoxazole derivatives can be quite complex, as evidenced by the crystal structure analysis of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, which revealed extended conformations and specific interplanar angles between amide groups . These structural details are crucial for understanding the molecular interactions and potential biological activities of these compounds.

Chemical Reactions Analysis

The chemical reactivity of benzisoxazole derivatives can lead to various interesting reactions. For example, the alkaline treatment of certain intermediates can yield coumarin derivatives, while acidic treatment can afford aminocoumarins . These reactions highlight the versatility of benzisoxazole compounds in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzisoxazole derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and reactivity. For instance, the introduction of long alkyl side chains in acetamide, isoxazolidine, and isoxazoline derivatives has been shown to influence their corrosion inhibition efficiencies . Similarly, the compound may exhibit unique properties due to its specific substituents, which could be explored in further studies.

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

Isoxazolidine and isoxazoline derivatives, synthesized through 1,3-dipolar cycloaddition reactions, have been evaluated as corrosion inhibitors. These compounds were tested on steel in both acidic and mineral oil media, showing promising inhibition efficiencies. This indicates the potential of isoxazole derivatives in protecting materials from corrosion, which is crucial in industrial applications to extend the lifespan of metal components (Yıldırım & Cetin, 2008).

Antimicrobial Activity

A series of substituted N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide derivatives have been synthesized and evaluated for their antimicrobial activity. These compounds showed good to moderate activity against selected bacterial and fungal strains, highlighting the role of isoxazole derivatives in developing new antimicrobial agents (Anuse et al., 2019).

Metabolic Stability

Research on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors led to the identification of compounds with improved metabolic stability. By examining various 6,5-heterocycles as alternatives to the benzothiazole ring, researchers aimed to reduce metabolic deacetylation, a common problem that reduces the effectiveness of potential therapeutics (Stec et al., 2011).

Synthesis of Novel Heterocycles

The synthesis of innovative heterocycles incorporating thiadiazole moieties has been explored for their insecticidal properties against the cotton leafworm, Spodoptera littoralis. This research demonstrates the utility of acetamide derivatives in generating new compounds with potential applications in agriculture (Fadda et al., 2017).

Eigenschaften

IUPAC Name |

2-(1,2-benzoxazol-3-yl)-N-[2-[[6-(ethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N6O2/c1-3-19-16-11-17(23-12(2)22-16)20-8-9-21-18(25)10-14-13-6-4-5-7-15(13)26-24-14/h4-7,11H,3,8-10H2,1-2H3,(H,21,25)(H2,19,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGIVRUXCBSEDMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC(=NC(=N1)C)NCCNC(=O)CC2=NOC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,7,8-Trimethyl-2-pentyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2520963.png)

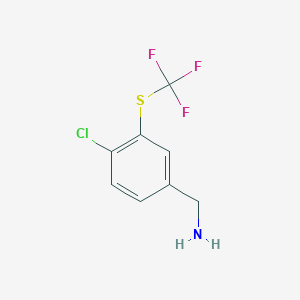

![N-[(2-fluorophenyl)methyl]cyclobutanamine hydrochloride](/img/structure/B2520970.png)

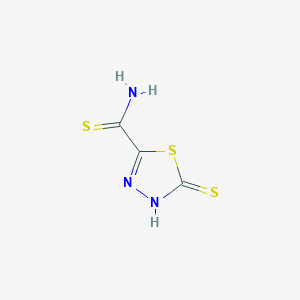

![(2Z)-3-(3,4-dimethoxyphenyl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile](/img/structure/B2520972.png)

![2-((2-morpholino-2-oxoethyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2520976.png)

![N-(2,5-dimethylphenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2520981.png)

![4-(2-(4-Oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamido)benzamide](/img/structure/B2520982.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2520986.png)